p-Hydroxymercuribenzoate

Cysteine protease inhibition Papain enzymology Organomercurial potency ranking

p-Hydroxymercuribenzoate (pHMB; CAS 138-85-2, sodium salt), also referred to as 4-(hydroxymercuri)benzoic acid, is an organomercury compound that functions as a thiol-reactive probe and cysteine-protease inhibitor via mercury–sulfur mercaptide formation. It is widely supplied as the sodium salt (≥95% Hg purity; mp ≥300 °C) and is soluble in aqueous buffers, distinguishing it from the less water-soluble p-chloromercuribenzoate (PCMB).

Molecular Formula C7H6HgO3-
Molecular Weight 338.71 g/mol
Cat. No. B1229956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Hydroxymercuribenzoate
Synonyms4-hydroxymercuribenzoate
p-hydroxymercuribenzoate
p-hydroxymercuribenzoic acid
p-hydroxymercury benzoate
para-hydroxymercuribenzoate
PHMB cpd
sodium p-hydroxymercury benzoate
Molecular FormulaC7H6HgO3-
Molecular Weight338.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)[O-])[Hg].O
InChIInChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);;1H2/p-1
InChIKeyNBCQBGBECVUZMK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Hydroxymercuribenzoate (pHMB) for Biochemical Research: Specification, Identity, and Procurement-Relevant Characteristics


p-Hydroxymercuribenzoate (pHMB; CAS 138-85-2, sodium salt), also referred to as 4-(hydroxymercuri)benzoic acid, is an organomercury compound that functions as a thiol-reactive probe and cysteine-protease inhibitor via mercury–sulfur mercaptide formation . It is widely supplied as the sodium salt (≥95% Hg purity; mp ≥300 °C) and is soluble in aqueous buffers, distinguishing it from the less water-soluble p-chloromercuribenzoate (PCMB) . pHMB is employed in enzymology for active-site characterization, spectrophotometric thiol titration, and reversible inhibition protocols, and it has been mistakenly cited as PCMB in older literature due to in situ conversion of PCMB under alkaline dissolution conditions .

Why p-Hydroxymercuribenzoate Cannot Be Interchanged with Other Organomercurials or Thiol Reagents: A Procurement Guide


Although several organomercurials and thiol-alkylating agents share a nominal mechanism — reaction with cysteine sulfhydryl groups — they diverge markedly in potency, reversibility, site selectivity, and solubility. Head-to-head enzymological studies demonstrate that p-chloromercuribenzoate (PCMB) exhibits ~22-fold weaker inhibition of papain than pHMB under identical conditions , while HgCl₂ is a stronger but biologically indiscriminate inhibitor with a Ki of 6 µM for glucose-6-phosphatase . N-Ethylmaleimide (NEM) and iodoacetamide are irreversible thiol modifiers that cannot be removed by dithiothreitol (DTT), whereas pHMB inhibition is fully reversible with excess thiol, enabling controlled active-site rescue experiments . Furthermore, pHMB uniquely inhibits energy-linked and non-energy-linked transhydrogenase reactions with equal sensitivity, a profile not shared by NEM or 2-phenylindolone . These quantifiable differences mean that selecting a thiol reagent based solely on class membership introduces uncontrolled variables in potency, reversibility, and target engagement — directly compromising experimental reproducibility and data interpretability.

Quantitative Differentiation Guide: p-Hydroxymercuribenzoate vs. Closest Analogs for Scientific Selection


Papain Inhibition Potency: pHMB (Ki 2.4 µM) vs. PCMB (Ki 52 µM) Under Identical Conditions

In a direct head-to-head comparison using papain as the model cysteine protease, p-hydroxymercuribenzoate (pHMB) exhibits an apparent Ki of 2.40 µM, while p-chloromercuribenzoate (PCMB) shows a Ki of 52.0 µM — a 21.7-fold weaker affinity — both measured in 0.1 M phosphate buffer at pH 6.8 and 30 °C . This ~22-fold potency gap is highly relevant for assay design: at a given working concentration, pHMB achieves substantially greater target engagement than PCMB, meaning PCMB cannot be directly substituted at equimolar concentrations without risking under-inhibition and false-negative results.

Cysteine protease inhibition Papain enzymology Organomercurial potency ranking

Glucose-6-Phosphatase Inhibition: pHMB Inhibits Purified Enzyme Whereas NEM and Iodoacetamide Fail

In a systematic study of microsomal glucose-6-phosphatase, p-hydroxymercuribenzoate (pHMB) inhibited all enzyme preparations — crude, purified M2 fraction, and detergent-treated microsomes — with 50% inhibition at 5 × 10⁻⁵ M (50 µM) . By contrast, N-ethylmaleimide (NEM) inhibited only crude microsomes but failed to inhibit the purified M2 fraction or deoxycholate-exposed crude microsomes; ¹⁴C-labelled NEM was not bound by the M2 protein. Iodoacetamide had no effect at 2 mM. HgCl₂ was more potent (Ki = 6 × 10⁻⁶ M) but is a non-specific heavy-metal inhibitor lacking the organic mercurial scaffold needed for defined sulfhydryl targeting . This demonstrates that pHMB uniquely retains inhibitory activity across membrane and purified enzyme contexts where both NEM and iodoacetamide are ineffective.

Microsomal glucose-6-phosphatase Thiol-reagent selectivity Enzyme purification compatibility

Reversibility by Dithiothreitol: pHMB Is Fully Reversible Whereas NEM and Iodoacetamide Are Irreversible

The inhibition of glucose-6-phosphatase by pHMB was shown to be completely reversible by dithiothreitol (DTT), except when the enzyme was pre-incubated with pHMB in the absence of substrate, which accelerated temperature-dependent inactivation . This reversibility profile is confirmed across multiple enzyme systems: pHMB inhibition of glucosamine-6-phosphate synthase isoenzymes (81–92.5% at 2.5 mM) was reversible upon addition of 2.5 mM DTT , and pHMB inhibition of DNA nucleotidyltransferase was prevented by glutathione or 2-mercaptoethanol, whereas inhibition by iodoacetate and iodoacetamide was not . N-Ethylmaleimide forms a stable thioether adduct that cannot be reversed by thiol reducing agents. This means pHMB is the only thiol-blocking agent among the common comparators that enables controlled, reversible active-site caging — a decisive factor in experimental protocols requiring on/off modulation of cysteine-dependent activity.

Thiol modification reversibility Active-site rescue DTT reactivation

Chloroplast Coupling-Site Specificity: pHMB Exhibits Lower Site Bias Than PCMB and HgCl₂

In chloroplast energy conservation assays, the degree of site specificity varies dramatically among mercurials. HgCl₂ shows extreme site selectivity: Photosystem I-dependent phosphorylation is 50-fold more sensitive than Photosystem II-dependent phosphorylation . Among organic mercurials, this site bias diminishes: p-hydroxymercuribenzoate (pHMB) exhibits only a 1.5-fold greater sensitivity at site I vs. site II, whereas p-chloromercuribenzoate (PCMB) retains an 8-fold bias and p-hydroxymercuriphenylsulfonate shows a 3-fold bias . The low site-discrimination of pHMB indicates that it accesses both coupling sites with near-equal efficiency, making it the most suitable broad-spectrum organomercurial probe for chloroplast phosphorylation studies where simultaneous inhibition of both sites is desired. PCMB, with its 8-fold bias, is significantly less effective at site II, while HgCl₂ is essentially selective for site I.

Chloroplast bioenergetics Photosystem coupling sites Organomercurial site specificity

Transhydrogenase Inhibition Profile: pHMB Is Equipotent Against Energy-Linked and Non-Energy-Linked Reactions, Unlike NEM

A comparative inhibitor study of mitochondrial transhydrogenase revealed that N-ethylmaleimide (NEM) and 2-phenylindolone inhibited the energy-linked transhydrogenase reaction at lower concentrations than the non-energy-linked reaction — demonstrating differential sensitivity . In contrast, p-hydroxymercuribenzoate (pHMB) inhibited both the energy-linked and non-energy-linked transhydrogenase reactions with equal sensitivity . This equipotent profile across both reaction modes permits pHMB to serve as a uniform inhibitor of transhydrogenase activity regardless of the energetic state of the mitochondrial membrane. Researchers studying the topology or regulation of transhydrogenase who require unbiased inhibition across both conformations should therefore select pHMB, as NEM and related compounds will preferentially suppress the energy-linked reaction at lower concentrations, potentially confounding mechanistic interpretation.

Mitochondrial transhydrogenase Energy-linked inhibition NEM differential sensitivity

Aqueous Solubility and Chemical Identity: pHMB Sodium Salt vs. PCMB Requiring Alkaline Conversion

A critical practical distinction between pHMB and PCMB lies in solubility and resulting chemical identity in solution. The sodium salt of p-hydroxymercuribenzoate (pHMB; CAS 138-85-2) is supplied as a water-soluble crystalline powder, compatible with direct dissolution in aqueous assay buffers . In contrast, p-chloromercuribenzoic acid (PCMB) has low aqueous solubility and is typically dissolved in dilute NaOH — a procedure that replaces the chloride ligand with hydroxide, converting PCMB into p-hydroxymercuribenzoate in situ . Consequently, the final active species in PCMB solutions is frequently pHMB, rendering the published literature ambiguous as to which species was actually present during inhibition . For procurement, specifying the sodium salt of p-hydroxymercuribenzoate (CAS 138-85-2) ensures receiving a defined, single chemical entity in a ready-to-use soluble form, eliminating the uncertainty and lot-to-lot variability associated with PCMB alkaline dissolution.

Solubility in aqueous buffer Procurement identity PCMB to pHMB conversion

Evidence-Based Application Scenarios for Procuring p-Hydroxymercuribenzoate


Active-Site Cysteine Titration and Reversible Caging in Mechanistic Enzymology

pHMB is the preferred thiol titrant when experimental protocols require reversible modification of catalytic cysteine residues. Its Ki of 2.4 µM against papain provides sensitive, stoichiometric active-site labeling at low micromolar concentrations, and its inhibition can be fully reversed by 2.5–10 mM DTT to restore native enzyme activity . This reversibility is not achievable with NEM or iodoacetamide, which form irreversible adducts. Researchers studying cysteine protease catalytic mechanisms, redox regulation, or active-site topology should procure pHMB specifically to enable controlled on/off modulation of thiol-dependent activity.

Probing Membrane-Bound Enzyme Topology in Purified and Detergent-Treated Systems

pHMB uniquely retains inhibitory activity against purified membrane proteins such as microsomal glucose-6-phosphatase (IC₅₀ 50 µM ), whereas NEM and iodoacetamide lose all activity upon enzyme purification or detergent exposure . This makes pHMB the mandatory thiol probe for topological studies of membrane-embedded enzymes, where detergent solubilization or purification steps are required to resolve luminal vs. cytoplasmic active-site orientation. Procurement of pHMB (rather than NEM) is essential for experimental designs that involve purified or detergent-solubilized membrane protein preparations.

Uniform Inhibition of Dual-Mode Transhydrogenase for Mitochondrial Bioenergetics

For mitochondrial studies examining the energy-linked and non-energy-linked activities of transhydrogenase, pHMB is the only thiol reagent that inhibits both catalytic modes with equal potency — unlike NEM, which preferentially inhibits the energy-linked reaction . This equipotent profile ensures that observed effects on NADPH/NADP⁺ ratios or proton motive force are attributable to total transhydrogenase blockade rather than selective suppression of one catalytic mode. Laboratories investigating mitochondrial energy coupling should select pHMB to avoid confounding mechanistic interpretation introduced by NEM's differential sensitivity.

Broad-Spectrum Inhibition of Chloroplast Coupling Sites for Photosynthesis Research

When investigating the relative contributions of Photosystem I and Photosystem II to ATP synthesis, pHMB provides near-uniform inhibition across both coupling sites (only 1.5-fold site I preference ), in contrast to PCMB (8-fold bias) and HgCl₂ (50-fold bias). This balanced inhibition profile makes pHMB the appropriate organomercurial for protocols where both coupling sites should be inhibited to comparable extents — for instance, when measuring total photophosphorylation capacity or when site-specific inhibitors are unavailable. Procurement of pHMB for chloroplast bioenergetics studies ensures representative inhibition across the thylakoid membrane.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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